Nepetalactone cis-trans-form
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZHVNKFOXMND-NBEYISGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(=O)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1C(=O)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075198 | |
| Record name | Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21651-62-7 | |
| Record name | 4aα,7α,7aα-Nepetalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21651-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepetalactone cis-trans-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021651627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEPETALACTONE, (+)-(4AS,7S,7AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM7PE24UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Nepetalactone Isomers
Precursor Compounds and Early Pathway Steps in Iridoid Biosynthesis
The journey to nepetalactone (B1678191) begins with the universal precursors of terpenes, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.govnih.govmdpi.com The condensation of these five-carbon units forms geranyl pyrophosphate (GPP), the ten-carbon precursor for all monoterpenes. nih.govpnas.org
The early stages of the iridoid biosynthetic pathway leading to nepetalactone are characterized by the following key transformations:
Hydrolysis of GPP : The enzyme geraniol (B1671447) synthase (GES) hydrolyzes geranyl pyrophosphate (GPP) to produce the acyclic monoterpene alcohol, geraniol. nih.govpnas.org
Hydroxylation of Geraniol : Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme geraniol 8-hydroxylase (G8H), to form 8-hydroxygeraniol. nih.govpnas.org
Oxidation to 8-Oxogeranial : Subsequently, 8-hydroxygeraniol is oxidized in two steps by the enzyme 8-hydroxygeraniol oxidoreductase (HGO) to yield 8-oxogeranial. nih.govpnas.org This dialdehyde (B1249045) is a critical branch-point intermediate and the direct substrate for the formation of the iridoid skeleton. wikipedia.orgwikipedia.org
These initial steps are fundamental to the formation of all iridoids, not just those found in Nepeta. uns.ac.rs
Genetic and Molecular Basis of Biosynthetic Enzymes
A remarkable feature of nepetalactone biosynthesis in Nepeta is the genomic organization of the pathway genes. The genes encoding the key enzymes—ISY, NEPS, and MLPL—are not randomly scattered throughout the genome but are physically co-located in syntenic gene clusters. nih.gov This clustering of functionally related, non-homologous genes is a known phenomenon for some plant metabolic pathways and may facilitate the co-regulation and inheritance of the entire pathway. nih.gov
Phylogenetic analyses have revealed a fascinating evolutionary history for these enzymes. Iridoid biosynthesis was lost in the ancestor of the Nepetoideae subfamily (which includes mint, basil, and rosemary) but was subsequently re-evolved within the Nepeta genus. nih.govuns.ac.rs The Nepeta ISY enzyme evolved from a progesterone (B1679170) 5-beta reductase (P5βR) ancestor, distinguishing it from the ISY found in other iridoid-producing plants. nih.gov The crucial NEPS enzymes, which control the stereochemical outcomes, form a distinct phylogenetic clade unique to the Nepeta lineage, suggesting they evolved specifically for their role in nepetalactone biosynthesis. nih.gov The formation of the biosynthetic gene cluster appears to have involved the recruitment of an ancestral ISY gene into a locus that already contained an array of NEPS genes, followed by the integration of an MLPL gene. researchgate.net
In Planta Biosynthetic Dynamics Across Nepeta Species
Different species within the Nepeta genus produce distinct mixtures of nepetalactone stereoisomers. nih.gov For instance, some cultivars of N. cataria primarily produce cis-trans-nepetalactone, while N. mussinii is often characterized by high levels of trans-cis-nepetalactone (B99958). nih.gov This variation is attributed to differences in the expression patterns and catalytic specificities of the NEPS and MLPL enzyme families among species. researchgate.net
The production of nepetalactones is also subject to developmental and environmental regulation. The biosynthesis is localized in the glandular trichomes on the surface of leaves and flowers. uns.ac.rs Studies have shown that the transcript levels of key biosynthetic genes, including ISY, G8H, and NEPS, can be significantly higher in reproductive tissues like closed buds and open flowers compared to mature leaves, suggesting a potential protective role for these compounds during flowering. nih.gov Furthermore, the concentration of nepetalactone isomers can fluctuate throughout the growing season, with peak accumulations often observed during specific developmental stages, such as before or during early flowering. nih.gov This dynamic regulation allows the plant to optimize the production of these defensive compounds in response to developmental cues and ecological pressures.
Evolutionary Insights into Nepetalactone Biosynthesis
The biosynthetic pathway of nepetalactone in the genus Nepeta presents a compelling case of evolutionary resurgence. nih.gov Scientific evidence indicates that while iridoids, the class of compounds to which nepetalactone belongs, were present in the common ancestor of the Lamiaceae (mint) family, this trait was lost in the ancestor of the Nepetoideae subfamily, which includes Nepeta. nih.govresearchgate.net The genus Nepeta subsequently re-evolved the capability to produce these compounds, specifically the volatile nepetalactones, through a series of distinct molecular and genomic events. nih.govsemanticscholar.org This re-emergence provides a fascinating window into the interplay between enzyme and genome evolution in creating new plant chemical diversity. nih.gov
Comparative genomics and phylogenetic analyses have been instrumental in deconstructing the evolutionary timeline. nih.govresearchgate.net The story begins with the loss of iridoid biosynthesis in the early Nepetoideae lineage. Later, within the Nepeta lineage, the pathway was reborn, marked by the evolution of key enzymes and their organization into a metabolic gene cluster. nih.govresearchgate.net
A pivotal event in this evolutionary narrative is the genesis of Iridoid Synthase (ISY), a crucial enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the precursor to nepetalactone. nih.govuns.ac.rs Research suggests that ISY in Nepeta evolved from a progesterone 5β-reductase (P5bR) ancestor. nih.gov This evolutionary path involved gene duplication and neofunctionalization, where a duplicated gene acquired a new function. Ancestral sequence reconstruction points to an ancestral P5bR enzyme having low levels of ISY activity, which was then enhanced in the lineage leading to the specialized ISY found in Nepeta today. nih.gov
Equally critical was the evolution of nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes. nih.gov These enzymes are responsible for the subsequent steps that determine the specific stereoisomers of nepetalactone produced, such as the cis-trans-form. nih.govuns.ac.rs The NEPS enzymes, which act in concert with ISY, form a distinct clade unique to the Nepeta lineage, highlighting a key innovation for nepetalactone biosynthesis. nih.gov Their diverse dehydrogenase and cyclase activities are crucial for controlling the stereochemical outcome of the final nepetalactone products. nih.gov
Furthermore, the genes encoding these biosynthetic enzymes are not randomly scattered throughout the genome. Instead, they are organized into a syntenic gene cluster. nih.gov This clustering includes genes for ISY, NEPS homologs, and major latex protein-like (MLPL) genes, which also play a role in controlling stereoisomer formation. nih.govresearchgate.net The formation of this gene cluster is believed to have predated the divergence of modern Nepeta species like N. cataria and N. mussinii. nih.gov The physical linkage of these functionally related genes is thought to be advantageous, potentially facilitating the co-inheritance of the entire metabolic pathway.
The proposed chronology for the evolution of nepetalactone biosynthesis is as follows:
Loss of Iridoid Biosynthesis: The ancestral pathway was lost in the Nepetoideae subfamily. nih.govresearchgate.net
Gene Duplication: An ancestral progesterone 5β-reductase (P5bR) gene underwent duplication. researchgate.net
Neofunctionalization: One of the duplicated P5bR genes evolved into a proficient Iridoid Synthase (ISY). nih.govresearchgate.net
Evolution of NEPS: The NEPS enzyme family evolved, providing the ability to control the stereochemistry of the resulting nepetalactol. nih.gov
Gene Cluster Formation: The newly evolved biosynthetic genes (ISY, NEPS, MLPL) were assembled into a metabolic gene cluster, ensuring their coordinated inheritance and function. nih.govresearchgate.netresearchgate.net
This evolutionary sequence, involving the resurrection of a lost metabolic pathway through gene duplication, neofunctionalization, and genomic clustering, underscores the dynamic nature of plant genomes in adapting to new ecological pressures and opportunities. nih.gov The ability to produce volatile nepetalactones likely conferred a selective advantage, such as defense against herbivorous insects. nih.gov
| Enzyme/Protein | Function in Nepetalactone Biosynthesis | Evolutionary Origin |
|---|---|---|
| Iridoid Synthase (ISY) | Catalyzes the initial reductive cyclization of 8-oxogeranial to nepetalactol. nih.govuns.ac.rs | Evolved from a duplicated progesterone 5β-reductase (P5bR) ancestor through neofunctionalization. nih.govresearchgate.net |
| Nepetalactol-related short-chain dehydrogenase/reductase (NEPS) | In partnership with ISY, controls the stereoisomer profile of nepetalactone formed from the cyclization reaction. nih.govuns.ac.rs | Forms a single clade of enzymes unique to the Nepeta lineage. nih.gov |
| Major Latex Protein-like (MLPL) | Acts in combination with ISY and NEPS to control the formation of nepetalactone stereoisomers. researchgate.net | Recruited into the nepetalactone biosynthetic gene cluster. researchgate.net |
Mechanisms of Biological Activity of Nepetalactone Cis Trans Form
Arthropod Chemical Ecology and Chemoreception
In the arthropod world, cis-trans-nepetalactone serves critical and diverse roles, functioning as a potent repellent for many species while acting as a vital sex pheromone for others. wikipedia.orgwikipedia-on-ipfs.org
cis-trans-Nepetalactone is a highly effective insect repellent, a characteristic that likely evolved to protect plants like catnip from herbivorous insects. wikipedia.orgwikipedia-on-ipfs.org Its efficacy has been demonstrated against a broad range of insects, including mosquitoes, cockroaches, and flies. thoughtco.comoup.com Research has shown nepetalactone (B1678191) can be significantly more effective than the synthetic repellent DEET in certain contexts. thoughtco.comnih.govsciencenews.org
The primary mechanism behind this repellency is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a widely conserved irritant receptor in insects. sciencenews.orgnih.govsnexplores.orgnorthwestern.edu TRPA1 is a type of ion channel that functions as a sensor for pain, itch, and environmental irritants like wasabi and tear gas. sciencenews.orgnorthwestern.edu When insects encounter nepetalactone, the compound activates their TRPA1 receptors, triggering an aversive, irritating sensation that causes them to flee. snexplores.orgnorthwestern.edu Studies involving genetically modified fruit flies and mosquitoes lacking the TRPA1 receptor found that these insects were no longer repelled by catnip or nepetalactone. sciencenews.orgsnexplores.org Interestingly, nepetalactone appears to selectively activate the insect version of the TRPA1 receptor, which explains why it does not cause irritation in humans. northwestern.eduzmescience.com
| Insect Species | Observed Effect | Reference |
| Mosquitoes (Aedes aegypti) | Repellency, reduced landings and biting | oup.comnih.govsnexplores.org |
| Fruit Flies (Drosophila melanogaster) | Repellency, aversion | sciencenews.orgnih.gov |
| Cockroaches | Repellency | thoughtco.com |
| Houseflies | Repellency, insecticidal activity | thoughtco.comoup.com |
| Termites | Repellency | oup.com |
In contrast to its role as a repellent, cis-trans-nepetalactone is a crucial chemical signal for many species of aphids, where it functions as a sex pheromone. wikipedia.orgwikipedia-on-ipfs.org The most common isomer produced by aphids for this purpose is the (cis,trans)-isomer. wikipedia.org Sexual female aphids release nepetalactone to attract males for mating. nih.govmpg.de This is a fascinating example of convergent evolution, where plants and insects independently evolved the biochemical pathways to produce the same compound for entirely different ecological functions. mpg.de In addition to nepetalactone, aphids also commonly produce the structurally related compound nepetalactol, which also serves as a sex pheromone. wikipedia.orgnih.gov The relative concentrations of these two compounds can vary between different aphid species. wikipedia.org
Specific Isomer Efficacy Against Arthropods
cis-trans-Nepetalactone and its stereoisomers are recognized for their potent repellent properties against a wide array of arthropods. The efficacy of these isomers can vary depending on the target species. Research has demonstrated that nepetalactone isomers are effective deterrents for various insects, including mosquitoes, flies, cockroaches, and ticks.
Studies have shown that both the Z,E- and E,Z-isomers of nepetalactone are significant repellents of the yellow fever mosquito, Aedes aegypti. oup.comiastate.edu In laboratory assays, catnip essential oil and its purified nepetalactone isomers have demonstrated repellency rates greater than 95%. nih.gov At lower concentrations, nepetalactones have been found to be more effective than DEET in reducing mosquito landings. nih.gov Furthermore, both nepetalactone isomers and catnip essential oil exhibit excellent spatial repellency, a characteristic not as pronounced with DEET at lower concentrations. iastate.edu
The repellent action of nepetalactone is not limited to mosquitoes. It has been shown to strongly repel stable flies (Stomoxys calcitrans), with repellency rates exceeding 96% in in-vitro bioassays. nih.govconsensus.app In field trials, formulations of catnip oil provided over 95% protection against stable flies on cattle for up to 6 hours. nih.govconsensus.app The essential oil has also been observed to deter ants from scavenging. iastate.edu
Against ticks, such as the blacklegged tick (Ixodes scapularis) and the lone star tick (Haemaphysalis longicornis), catnip extracts containing nepetalactone isomers have shown repellency comparable to DEET. nih.gov In some assays, certain catnip cultivars were even more effective against I. scapularis than DEET. nih.gov One variety of catnip essential oil, rich in nepetalactone isomers, demonstrated 100% repellency against blacklegged ticks for up to 8 hours. acadiau.ca
The following table summarizes the repellent efficacy of nepetalactone isomers against various arthropods based on available research findings.
Table 1: Efficacy of Nepetalactone Isomers Against Various Arthropods
| Arthropod Species | Isomer(s) Tested | Concentration/Dose | Observed Efficacy | Reference |
|---|---|---|---|---|
| Aedes aegypti (Yellow Fever Mosquito) | Z,E- and E,Z-isomers | 1% and 0.1% solutions | Significantly repellent | oup.comiastate.edu |
| Aedes aegypti (Yellow Fever Mosquito) | Purified Z,E- and E,Z-isomers | 1.00% | 99.7% and 96.8% repellency, respectively | nih.gov |
| Stomoxys calcitrans (Stable Fly) | Nepetalactones in essential oil | Not specified | >96% reduction in feeding | nih.govconsensus.app |
| Ixodes scapularis (Blacklegged Tick) | Nepetalactone isomers in essential oil | Not specified | 100% repellency for up to 8 hours | acadiau.ca |
| Ixodes scapularis and Haemaphysalis longicornis | Nepetalactone in cultivar extracts | 20% | 100% repellency | nih.gov |
| German Cockroach (Blattella germanica) | Z,E- and E,Z-isomers | Not specified | Reduced time spent on treated surfaces | iastate.edu |
Antimicrobial Efficacy and Cellular Targets
cis-trans-Nepetalactone and its isomers have demonstrated notable antimicrobial activity against a spectrum of bacteria and fungi. The lipophilic nature of these monoterpenoids is believed to facilitate their interaction with microbial cells, leading to a disruption of cellular structures and functions.
Antibacterial Mechanisms of Action
The antibacterial properties of nepetalactones have been observed against both Gram-positive and Gram-negative bacteria. Essential oils rich in nepetalactone isomers have shown inhibitory effects against various pathogens. For instance, catnip oil has demonstrated antibacterial activity against nine Gram-negative and five Gram-positive bacteria. The growth of several clinically relevant bacteria, including Staphylococcus aureus and various Streptococcus species, is inhibited by essential oils containing nepetalactones. The minimum inhibitory concentrations (MICs) of catnip essential oil against common oral bacteria have been found to range from 0.125 to 4 μL/mL.
Antifungal Mechanisms of Action
Nepetalactone isomers also exhibit significant antifungal properties. The growth of various Candida species has been entirely inhibited by catnip oil at concentrations of less than 1 μL/mL. Studies on canine skin infection pathogens have shown that catnip essential oil, with its high concentration of nepetalactone isomers, is effective against yeasts like Malassezia pachydermatis and filamentous fungi such as Microsporum canis and Trichophyton mentagrophytes. The minimum inhibitory and fungicidal concentrations (MIC/MFC) for these pathogens ranged from 0.0625 to 4.0 mg/mL.
Cellular and Membrane Disruption Activities
The primary mechanism underlying the antimicrobial action of nepetalactones is believed to be the disruption of cellular membrane integrity. As lipophilic compounds, nepetalactones can insert themselves into the lipid bilayer of microbial cell membranes. This insertion can lead to membrane expansion, increased permeability, and interference with membrane-bound proteins and ion transport systems. Leakage studies have confirmed that treatment with catnip essential oil results in the release of cellular components, such as nucleic acids, from microorganisms, indicating compromised cell membranes. This disruption of the cell's physical barrier and its functions ultimately leads to cell death.
The following table provides a summary of the antimicrobial activity of nepetalactone-rich essential oils against selected pathogens.
Table 2: Antimicrobial Activity of Nepetalactone-Rich Essential Oils
| Microorganism | Type | MIC (μL/mL) | MBC/MFC (μL/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 0.125 - 2 | 0.5 - 32 |
| Streptococcus mutans | Gram-positive bacteria | 1 - 4 | Not Specified |
| Streptococcus sobrinus | Gram-positive bacteria | 1 - 4 | Not Specified |
| Candida albicans | Yeast | < 1 | Not Specified |
| Malassezia pachydermatis | Yeast | 0.0625 (mg/mL) | Not Specified |
| Microsporum canis | Fungus | Not Specified | Not Specified |
| Trichophyton mentagrophytes | Fungus | Not Specified | Not Specified |
Analgesic and Anti-inflammatory Pharmacological Actions
Beyond its effects on lower organisms, nepetalactone has demonstrated pharmacological activity in mammalian systems, specifically exhibiting analgesic and anti-inflammatory properties. Research suggests that these effects may be mediated through interactions with opioid receptors and the modulation of inflammatory pathways.
Studies on the essential oil of Nepeta caesarea, which is predominantly composed of 4aα,7α,7aα-nepetalactone, have shown significant analgesic activity that can be blocked by the opioid antagonist naloxone. iastate.eduresearchgate.net This suggests an involvement of opioid receptors in the analgesic effect of this particular nepetalactone isomer. iastate.eduresearchgate.net It has been proposed that this isomer may act as a specific opioid receptor subtype agonist. iastate.eduresearchgate.net
Furthermore, essential oils containing trans-trans and trans-cis nepetalactone isomers have been shown to possess peripheral anti-inflammatory and analgesic effects. These effects have been observed in studies investigating carrageenan-induced edema and acetic acid-induced writhing in mice. The analgesic action was found to be comparable to that of morphine in some models, further supporting the potential involvement of the central nervous system's pain mechanisms.
While the precise mechanisms are still under investigation, the anti-inflammatory actions of nepetalactone may also be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The inhibition of COX enzymes would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. However, more direct research is needed to fully elucidate the specific interactions of nepetalactone isomers with these enzymatic pathways.
Ecological Significance and Inter Organismal Interactions
Role in Plant Defense Strategies Against Herbivory
Plants have evolved a sophisticated array of defense mechanisms to deter herbivores, and chemical defense is one of the most significant. Nepetalactone (B1678191) serves as a prime example of an allelochemical, a secondary metabolite that influences the behavior, growth, or survival of other organisms. researchgate.net The primary role of nepetalactone in plants like catnip (Nepeta cataria) is to protect them from being eaten by herbivorous insects. wikipedia.orgnih.gov
The compound functions as a potent insect repellent. wikipedia.org This defensive strategy is constitutive, meaning the compound is always present in the plant to provide continuous protection against a wide range of potential insect pests. researchgate.net By producing and releasing this volatile organic compound, Nepeta species create a protective chemical shield that deters insects, thereby reducing the damage caused by herbivory and enhancing the plant's survival and reproductive success. The evolution of this chemical defense is closely linked to the pressure exerted by insects, which have historically been the most significant herbivores of land plants.
Mediating Insect-Plant Interactions
The influence of nepetalactone extends beyond simple deterrence to mediating complex interactions between the plant and various insect species. The compound's primary mechanism of action as a repellent is through the activation of a specific chemical irritant receptor in insects known as TRPA1 (Transient Receptor Potential Ankyrin 1). snexplores.org
When insects such as mosquitoes and fruit flies encounter nepetalactone, the compound triggers the TRPA1 channel, causing sensations akin to pain or itch, which leads to an aversive, repellent reaction. snexplores.org Research has demonstrated that insects genetically modified to lack this receptor no longer show an aversion to the compound. snexplores.org This repellent effect has been quantified in numerous studies, showing efficacy comparable to, and in some cases exceeding, that of the synthetic repellent DEET, particularly at lower concentrations. nih.gov
| Compound | Concentration (%) | Repellency (%) (Mean ± SD) |
|---|---|---|
| CR3 Crude Essential Oil (68.2% E,Z-nepetalactone) | 0.01 | 66.3 ± 12.7 |
| 0.10 | 74.1 ± 17.3 | |
| 1.00 | 97.2 ± 6.9 | |
| CR9 Crude Essential Oil (90.1% Z,E-nepetalactone) | 0.01 | 65.9 ± 18.1 |
| 0.10 | 80.6 ± 6.6 | |
| 1.00 | 99.8 ± 0.2 | |
| DEET (N,N-Diethyl-meta-toluamide) | 0.01 | 31.7 ± 13.5 |
| 0.10 | 80.0 ± 12.6 | |
| 1.00 | 98.0 ± 1.5 |
Interestingly, the interaction is not always one of repulsion. For some insects, nepetalactone acts as an attractant or a pheromone. For instance, several species of aphids produce and use cis-trans-nepetalactone as a sex pheromone. wikipedia.org This chemical signal is also exploited by predators of aphids, such as green lacewings, which are attracted to nepetalactone, likely as a means to locate their prey. oup.com This demonstrates the dual role nepetalactone can play in the intricate web of insect-plant relationships, acting as both a defense mechanism for the plant and a communication signal for insects.
Influence of Environmental Stressors on Phytochemical Production
The production of secondary metabolites like nepetalactone is a dynamic process, highly sensitive to both the plant's developmental stage and external environmental conditions. nih.govnih.gov These factors can significantly alter the quantity and chemical profile of the essential oils produced by Nepeta cataria.
Agronomic practices also influence phytochemical output. The timing of harvest is critical, as nepetalactone concentrations can vary significantly with the plant's developmental stage, often peaking around the floral-bud to partial-flowering stages. researchgate.net Furthermore, the method of propagation (seeds versus cuttings) can affect the yield, with seed-propagated plants in some environments showing higher peak concentrations of nepetalactone. nih.gov
| Factor | Specific Condition | Observed Effect | Reference |
|---|---|---|---|
| Water Availability | Drought Stress | Alters nepetalactone metabolism; influences essential oil content. | researchgate.netfimek.edu.rs |
| Soil Nutrients | High Nitrogen (300 mg/l) | Effective for herbal yield and favorable for maximum essential oil yield in soilless cultivation. | fimek.edu.rs |
| Harvest Time | Floral-bud to partial-flowering stage | Associated with the highest concentration of nepetalactones. | researchgate.net |
| Propagation Method | Seed vs. Stem Cuttings | Peak nepetalactone concentrations were higher in seed-propagated plants in two different locations. | nih.gov |
| Biostimulants | Chitosan + Humic acid + Citric acid | Significantly increased nepetalactone content. | jmp.ir |
These findings underscore the complex interplay between genetics, environment, and agricultural practices in determining the chemical phenotype of Nepeta plants, which has significant implications for their ecological roles and commercial cultivation for natural insect repellents. nih.gov
Synthetic and Biotechnological Production of Nepetalactone Isomers
Total Organic Synthesis Methodologies for Nepetalactone (B1678191) and its Analogues
Total organic synthesis provides a powerful route to access nepetalactone isomers and their analogues with high purity and stereochemical control, independent of natural sources. Various strategies have been developed, often employing sophisticated catalytic systems and chiral precursors.
Another strategy focuses on the stereoselective synthesis of nepetalactone analogues, such as (±)-dihydronepetalactone. This has been achieved starting from methyl 2-oxo-6-endo-methylbicyclo[3.1.0]hexane-1-carboxylate, utilizing the stereoselective cleavage of the cyclopropane (B1198618) ring as a critical step. This multi-step synthesis pathway leads to the formation of an α,β-unsaturated lactone, a known precursor to dihydronepetalactone (B1200969), which is then converted to the final product.
The synthesis of other analogues has also been explored. Dihydronepetalactone can be readily formed by the hydrogenation of nepetalactone. okstate.edu Nepetalactam, a nitrogen-containing analogue, can be synthesized from nepetalic acid and nepetalactone in a two-step reaction. researchgate.netfrontiersin.org These synthetic analogues are valuable for structure-activity relationship studies and may possess unique biological properties.
Engineered Microbial Biosynthesis Systems
Leveraging microbial platforms for the production of plant-derived natural products offers a promising alternative to chemical synthesis and agricultural cultivation. These systems can be engineered to produce specific compounds through the introduction of heterologous biosynthetic pathways, offering advantages in terms of scalability, sustainability, and process control.
Saccharomyces cerevisiae, or baker's yeast, has emerged as a robust and versatile chassis for the production of a wide range of valuable chemicals, including terpenoids like nepetalactone. Researchers have successfully engineered yeast strains to produce semi-biosynthetic nepetalactone through whole-cell biocatalysis. wikipedia.org This was achieved by introducing a four-step enzymatic pathway into the yeast.
The engineered pathway begins with a supplied precursor, such as 8-hydroxygeraniol, which is then converted through a series of enzymatic reactions to nepetalactone. wikipedia.org The key enzymes in this engineered pathway include a geraniol (B1671447) oxidoreductase (GOR), an iridoid synthase (ISY), and a nepetalactol-related short-chain dehydrogenase enzyme (NEPS). wikipedia.org The introduction of the NEPS1 enzyme from Nepeta mussinii was a critical step, as it catalyzes both the stereoselective cyclization of the iridoid precursor and the subsequent oxidation to form the stable nepetalactone lactone. nih.gov
A significant challenge in microbial biosynthesis is achieving economically viable production titers. To address this, metabolic engineering strategies are employed to optimize the performance of the yeast production platform. In the case of nepetalactone, initial production titers were modest, but through systematic optimization of various bioprocess parameters, a significant increase was achieved. wikipedia.orgnih.gov
A multivariate optimization approach, utilizing factorial design and response surface methodology, was implemented to identify and fine-tune critical parameters. wikipedia.orgnih.gov These parameters included the duration of different culture phases, the concentration of cells, and the feeding strategy for the substrate. nih.gov This systematic optimization led to a 5.8-fold increase in the nepetalactone titer, reaching 153 mg/L. wikipedia.orgnih.gov
Further enhancements in stereoselectivity can be achieved by carefully selecting and engineering the enzymes in the biosynthetic pathway. The discovery of a diverse family of NEPS enzymes and major latex protein-like (MLPL) enzymes in Nepeta species, each with distinct stereochemical outcomes, provides a toolkit for metabolic engineers to fine-tune the production of specific nepetalactone isomers in microbial hosts. nih.gov
Biocatalytic Approaches for Stereospecific Synthesis
Biocatalysis leverages the remarkable selectivity of enzymes to perform specific chemical transformations, offering a powerful tool for the stereospecific synthesis of complex molecules like nepetalactone. The biosynthesis of nepetalactone in Nepeta species involves a suite of enzymes that precisely control the stereochemistry of the final product. nih.gov Harnessing these enzymes in vitro or in whole-cell systems allows for the targeted production of different nepetalactone stereoisomers.
The key enzymes in controlling the stereochemistry of nepetalactone are the iridoid synthases (ISY), nepetalactol-related short-chain dehydrogenase enzymes (NEPS), and major latex protein-like (MLPL) enzymes. nih.govmdpi.com While ISY initiates the cyclization of the linear precursor 8-oxogeranial, it is the combination of specific NEPS and MLPL enzymes that dictates the final stereochemical configuration of the resulting nepetalactol and nepetalactone. nih.govnih.gov
Researchers have demonstrated that by combining different naturally occurring and engineered NEPS and MLPL enzymes, it is possible to produce seven of the eight possible stereoisomers of nepetalactol and nepetalactone. wikipedia.org Some NEPS enzymes are bifunctional, catalyzing both the stereoselective cyclization and the subsequent oxidation of nepetalactol to nepetalactone, while others are monofunctional, performing only one of these steps. wikipedia.org This combinatorial biocatalytic approach provides a versatile platform for accessing a wide range of iridoid structures, which can be valuable for developing new bioactive compounds. wikipedia.org
| Enzyme Combination | Major Nepetalactone Isomer Produced |
| NsNEPS2 | 7S-cis-trans-nepetalactone |
| NmNEPS3-Q206V or NcNEPS3A | 7S-cis-cis-nepetalactone |
| NmNEPS1-155SVTA | 7S-trans-cis-nepetalactone |
| NsNEPS1B | 7S-trans-trans-nepetalactone (minor component) |
| 7R-ISY and NsNEPS1A/B | 7R-trans-trans-nepetalactone |
Data sourced from research on combinatorial biosynthesis. wikipedia.org
In Vitro Plant Cell and Tissue Culture for Enhanced Production
In vitro plant cell and tissue culture represents another biotechnological avenue for the production of nepetalactone, offering a controlled and sustainable alternative to field cultivation. This technology involves growing plant cells, tissues, or organs in a sterile, nutrient-rich medium under controlled environmental conditions. This approach can lead to a more consistent and reliable supply of secondary metabolites, free from geographical and seasonal variations.
While research into the production of nepetalactone using undifferentiated cell suspension cultures of Nepeta cataria is still emerging, studies have successfully established callus and cell suspension cultures of this species. researchgate.net Although these initial studies have focused on the production of other compounds like flavonoids, they lay the groundwork for optimizing these systems for nepetalactone synthesis.
A more promising approach within plant tissue culture is the use of hairy root cultures. Hairy roots are induced by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. nih.gov These transformed roots are characterized by fast growth, genetic stability, and a high capacity for secondary metabolite production, often at levels comparable to or exceeding that of the parent plant's roots. frontiersin.org An efficient protocol for the induction of hairy root cultures from stem explants of Nepeta cataria has been successfully developed. researchgate.net This provides a valuable platform for further research into optimizing culture conditions and applying elicitors—substances that can stimulate the production of secondary metabolites—to enhance nepetalactone yields.
The potential for large-scale production using these systems is significant, with the possibility of cultivating hairy roots in bioreactors to achieve commercial-scale output. nih.gov While specific data on nepetalactone titers from Nepeta hairy root cultures are not yet widely available, the successful establishment of these cultures is a critical and enabling step toward this goal.
Analytical Characterization of Nepetalactone Stereoisomers
Chromatographic Separation and Isomer Differentiation Techniques
The separation and differentiation of nepetalactone (B1678191) stereoisomers are primarily achieved through advanced chromatographic techniques. These methods leverage subtle differences in the physicochemical properties of the isomers to enable their distinct elution and subsequent detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like nepetalactone. The separation of isomers is typically performed on a capillary column, often with a non-polar or medium-polarity stationary phase. The isomers, due to their different spatial arrangements, exhibit slight variations in their interactions with the stationary phase, leading to different retention times.
For instance, in the analysis of essential oil from Nepeta cataria (catnip), the trans,cis-nepetalactone and cis,trans-nepetalactone isomers can be separated and identified based on their retention times. One study reported the retention time for trans,cis-nepetalactone at 20.19 minutes and for cis,trans-nepetalactone at 21.93 minutes. nih.gov Following separation by GC, the mass spectrometer provides mass spectra of the individual isomers. The electron ionization (EI) mass spectra of nepetalactone isomers are very similar, typically showing a molecular ion peak ([M]⁺) at m/z 166. However, mass spectrometry is crucial for confirming the identity of the compounds based on their fragmentation patterns and for quantitative analysis. The integration of the peak areas in the gas chromatogram allows for the determination of the relative abundance of each isomer in a sample. researchgate.net
Table 1: GC-MS Data for Nepetalactone Isomers in Nepeta cataria Essential Oil
| Isomer | Retention Time (min) | Relative Peak Area (%) |
|---|---|---|
| trans,cis-nepetalactone | 20.19 | 39.69 |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS²)
Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS or MS²) offers a high-throughput and highly sensitive method for the analysis of nepetalactone isomers. UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC.
A targeted metabolomic approach using UHPLC-MS/MS has been developed for the simultaneous quantitative analysis of multiple nepetalactones and other metabolites in Nepeta species. researchgate.net This method often employs a reversed-phase column with a gradient elution of water and an organic solvent, such as acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a QTOF (quadrupole time-of-flight), is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of nepetalactone (e.g., [M+H]⁺ at m/z 167) and monitoring specific fragment ions. This targeted approach provides excellent selectivity and sensitivity for quantifying the isomers even in complex plant extracts.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a widely used and reliable method for the identification and quantification of nepetalactone isomers. Reversed-phase HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.
The two major isomers, Z,E-nepetalactone (cis,trans) and E,Z-nepetalactone (trans,cis), can be successfully separated and quantified using this technique. ifvcns.rs Detection is often performed using a UV detector at a wavelength of around 228 nm, where the α,β-unsaturated lactone moiety of nepetalactone exhibits absorbance. ifvcns.rs HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the confirmation of isomer identity by their mass-to-charge ratio. nih.gov
A validated HPLC-UV method demonstrated linearity over a concentration range of 0.00655–0.655 mg/mL for Z,E-nepetalactone and 0.00228–0.456 mg/mL for E,Z-nepetalactone. ifvcns.rs When coupled with MS detection using selected ion monitoring (SIM) of the ion at m/z 167, the sensitivity was found to be significantly higher than with UV detection. ifvcns.rs
Spectroscopic Elucidation of Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of nepetalactone stereoisomers. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (like COSY) are employed to determine the relative stereochemistry of the chiral centers.
The differentiation between cis and trans isomers is primarily based on the chemical shifts and coupling constants of the protons in the cyclopentane (B165970) and pyran rings. The spatial arrangement of the methyl and isopropyl groups relative to the fused ring system influences the electronic environment of the neighboring protons, resulting in distinct NMR signals. For instance, the chemical shifts of the protons at the bridgehead carbons and the methyl group can be indicative of the cis or trans fusion of the rings. The coupling constants between vicinal protons, as described by the Karplus equation, are also highly dependent on the dihedral angle between them, which differs significantly between stereoisomers.
Table 2: ¹H NMR Chemical Shifts (ppm) for Selected Protons of Nepetalactone Isomers
| Proton | cis,trans-nepetalactone | trans,cis-nepetalactone |
|---|---|---|
| H-1 | 4.85 | - |
Note: A comprehensive table with more proton assignments would require specific literature data for direct comparison.
Quantitative Profiling and Chemodiversity Assessment in Biological Samples
The analytical techniques described above are instrumental in assessing the quantitative distribution and chemodiversity of nepetalactone stereoisomers in various biological samples, particularly within the Nepeta genus. Such studies have revealed significant variations in the nepetalactone profiles depending on the species, genotype, plant part, and even the developmental stage of the plant.
For example, analysis of different Nepeta species has shown that while some species, like Nepeta rtanjensis, predominantly produce trans,cis-nepetalactone, others, such as Nepeta sibirica, primarily contain the cis,trans-stereoisomer. nih.gov In some cases, such as in Nepeta nervosa, nepetalactone may not be detected at all. nih.gov
Furthermore, quantitative analysis of different lines of Nepeta cataria has demonstrated significant differences in the total nepetalactone content, which can range from 0.71% to 2.03%. researchgate.net These studies are crucial for breeding programs aimed at developing plant varieties with specific chemical profiles for various applications. The chemodiversity within the Nepeta genus is vast, with different species producing a range of nepetalactone isomers and other related iridoids. This diversity can be systematically explored using the quantitative profiling methods detailed herein.
Structure Activity Relationship Sar and Derivative Studies
Correlating Stereochemistry with Biological Potency Across Different Activities
Nepetalactone (B1678191) possesses three chiral centers, giving rise to eight possible stereoisomers. The designation of these isomers, such as cis,trans or trans,cis, refers to the relative stereochemistry at the fusion of the two rings and the orientation of the methyl group on the cyclopentane (B165970) ring. wikipedia.org Research has demonstrated that this stereochemical configuration is a critical determinant of the molecule's interaction with biological targets, leading to varying potencies across different activities, most notably insect repellency and feline attraction.
Insect Repellent Activity:
The insect repellent properties of nepetalactone isomers have been a primary focus of structure-activity relationship studies. The two most commonly studied isomers are the Z,E-nepetalactone (cis,trans-form) and the E,Z-nepetalactone (trans,cis-form). Both isomers have demonstrated significant repellent activity against various insects, particularly mosquitoes.
Studies comparing the repellency of these isomers against the yellow fever mosquito, Aedes aegypti, have shown that both are effective, and in some cases, more effective than the widely used synthetic repellent DEET (N,N-Diethyl-meta-toluamide) at lower concentrations. nih.govresearchgate.net At a concentration of 1.00%, both the purified Z,E-isomer and the E,Z-isomer achieved over 96% repellency against A. aegypti. nih.gov Notably, at a lower concentration of 0.10%, the Z,E-isomer showed a higher repellency of 90.9% compared to 74.2% for the E,Z-isomer, suggesting that the cis,trans configuration may be more potent at this concentration. nih.gov However, another study noted that both isomers exhibited excellent spatial repellency, an area where DEET is less effective at lower concentrations. researchgate.netiastate.edu
| Compound | Concentration (%) | Mean Repellency (%) ± SD nih.gov |
|---|---|---|
| Z,E-nepetalactone | 0.01 | 53.1 ± 11.1 |
| 0.10 | 90.9 ± 5.7 | |
| 1.00 | 99.7 ± 0.3 | |
| E,Z-nepetalactone | 0.01 | 55.7 ± 14.4 |
| 0.10 | 74.2 ± 14.7 | |
| 1.00 | 96.8 ± 3.3 | |
| DEET (Reference) | 0.01 | 31.7 ± 13.5 |
| 0.10 | 80.0 ± 12.6 | |
| 1.00 | 98.0 ± 1.5 |
Feline Attractant Activity:
The euphoric response elicited in felines is perhaps the most famous biological effect of nepetalactone. Both the cis,trans- and trans,cis-nepetalactone isomers are known to be active as cat attractants. wikipedia.org The cis,trans-isomer (Z,E-nepetalactone) is typically the major component found in catnip (Nepeta cataria). wikipedia.org The response in cats is believed to be triggered when nepetalactone enters the nasal cavity and binds to olfactory receptors, initiating a neurological response that affects behavior. compoundchem.com
While it is established that multiple isomers are active, detailed quantitative studies directly comparing the potency of different stereoisomers in eliciting the "catnip response" are limited. However, research has expanded to include other structurally similar lactones. A 2017 study investigated the feline response to a variety of compounds and found that several lactones with structures similar to nepetalactone could elicit the characteristic behavior. researchgate.net This suggests that the general lactone scaffold is a key pharmacophore for this activity. The study also identified actinidine (B1206135) and dihydroactinidiolide (B95004) as active compounds, indicating that molecules with different core structures can also trigger a similar response. researchgate.net
Design and Evaluation of Nepetalactone Analogues and Derivatives
The potent biological activities of nepetalactone have made it an attractive lead compound for the development of new insect repellents and other potential therapeutic agents. Research in this area has focused on synthesizing analogues and derivatives to improve potency, stability, and spectrum of activity.
Dihydronepetalactone (B1200969) (DHN):
One of the most studied derivatives is dihydronepetalactone (DHN), which is formed by the hydrogenation of nepetalactone. oup.comresearchgate.net This modification saturates the double bond in the lactone ring, resulting in a more stable compound. DHN has been shown to be a highly effective insect repellent, with some studies indicating it is twice as active as DEET. nih.gov
Like nepetalactone, DHN exists as multiple diastereomers, and their biological activity can differ. For instance, one study found that the DHN 2 diastereomer, (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one, was more effective against Anopheles albimanus mosquitoes, while the DHN 1 diastereomer appeared more effective against ticks. oup.com However, these differences were often not statistically significant, suggesting a broad spectrum of activity for DHN mixtures. oup.com The evaluation of DHN has progressed to the point where a synthetic version has been registered for commercial use as an insect repellent. iastate.edu
Other Analogues and Derivatives:
The synthesis of other nepetalactone analogues has provided further insight into the structural requirements for its biological activity. A study focused on creating derivatives to identify the key structural fragments responsible for repellent effects against cowpea aphids (Aphis craccivora) concluded that the lactone moiety was crucial for the activity. The removal of the carbonyl group from the lactone ring resulted in a loss of the repelling effect. This highlights the importance of the electronic and steric properties of the lactone ring in receptor binding.
Further studies on other compounds from the Nepeta genus, such as Nepetaefolin F, have also involved the synthesis and evaluation of numerous analogues. While structurally different from nepetalactone (being a diterpenoid), these studies exemplify the broader strategy of using natural products from this genus as scaffolds for developing new bioactive compounds. For example, the synthesis of 27 analogues of Nepetaefolin F led to the identification of a cyclopropanecarboxylate (B1236923) ester derivative with significant antitumor activity. nih.govresearchgate.net
| Compound | Modification | Target Organism | Observed Activity/Finding |
|---|---|---|---|
| Dihydronepetalactone (DHN) | Hydrogenation of the lactone ring double bond | Mosquitoes, Ticks | Potent insect repellent, with some reports of higher activity than DEET. oup.comnih.gov |
| DHN 1 Diastereomer | Specific stereoisomer of DHN | Ticks | Showed slightly greater efficacy against ticks compared to other DHN diastereomers. oup.com |
| DHN 2 Diastereomer | Specific stereoisomer of DHN | Anopheles albimanus (mosquito) | More effective against this mosquito species compared to other DHN diastereomers. oup.com |
| Carbonyl-removed analogue | Removal of the carbonyl group from the lactone | Aphis craccivora (aphid) | Elimination of repellent effect, indicating the lactone moiety is essential for activity. |
Current Challenges and Future Research Perspectives
Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes
While the core biosynthetic pathway of nepetalactone (B1678191) in Nepeta species has been largely mapped, critical knowledge gaps persist. The biosynthesis begins with geranyl pyrophosphate and proceeds through the intermediates 8-oxogeranial and nepetalactol, a process catalyzed by enzymes including iridoid synthase (ISY). nih.govnih.gov However, the complete enzymatic cascade, particularly the elements controlling stereochemical diversity, is not fully understood.
A key discovery was the uncoupled nature of the reduction and cyclization steps in Nepeta, where ISY produces a reactive intermediate that is then stereoselectively cyclized by distinct enzymes. whiterose.ac.uk Researchers have identified a class of nepetalactol-related short-chain dehydrogenase enzymes (NEPS) and major latex protein-like (MLPL) enzymes that are crucial in determining the final nepetalactone stereoisomers. nih.govwhiterose.ac.uknih.gov For instance, in Nepeta mussinii, NEPS2 promotes the formation of cis-trans-nepetalactol, while NEPS1 acts as a dehydrogenase to form cis-trans-nepetalactone. nih.gov
Despite this progress, a significant challenge is the identification of enzymes responsible for all naturally occurring stereoisomers. The enzymes that produce the trans-cis-nepetalactone (B99958) isomers have not yet been identified, although it is hypothesized that other NEPS homologs may fulfill this role. nih.gov Furthermore, while glycosylated iridoids have been reported in Nepeta species, the genes and enzymes involved in their production remain unknown. nih.gov Future research will likely focus on genome mining and functional characterization of candidate genes from various Nepeta species to identify these missing enzymatic links and fully delineate the pathways responsible for the complete spectrum of nepetalactone-related compounds.
| Enzyme/Protein | Abbreviation | Function in Nepetalactone Biosynthesis |
| Geraniol (B1671447) Synthase | GES | Catalyzes the initial hydrolysis of geranyl pyrophosphate. nih.gov |
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to a reactive intermediate. nih.govresearchgate.net |
| Nepetalactol-related Short-Chain Dehydrogenase/Reductase | NEPS | A family of enzymes that act as cyclases and/or dehydrogenases to control stereochemistry and catalyze the final oxidation step. nih.govwhiterose.ac.uk |
| Major Latex Protein-like | MLPL | Works in conjunction with ISY and NEPS to control the stereochemical outcome of the cyclization. nih.govnih.gov |
Development of Sustainable and Scalable Production Platforms
Current production of nepetalactone relies on the agricultural cultivation of catnip (Nepeta cataria) followed by steam distillation, an energy-intensive process. nih.gov This method is subject to challenges common in agriculture, including the need for arable land and susceptibility to pests and diseases, which can limit a stable supply for industrial applications. nih.govmdpi.com
To overcome these limitations, significant research is directed towards developing microbial-based production platforms. nih.gov Heterologous production in engineered microorganisms like the yeast Saccharomyces cerevisiae presents a promising alternative. nih.gov Scientists have successfully engineered yeast for the whole-cell biocatalysis of nepetalactone from low-cost precursors. nih.gov One study demonstrated a four-step enzymatic process in yeast, achieving a cis-trans-nepetalactone titer of 153 mg/L. nih.gov While this represents a benchmark for microbial iridoid production, challenges remain in optimizing yield, conversion efficiency, and selectivity to make the process economically competitive. nih.gov The cost of microbially produced nepetalactone is still substantially higher than that of the chemical precursors. nih.gov
Another avenue involves the biotechnological improvement of the source plant itself. Recently, new catnip cultivars, such as CR3 and CR9, have been developed. These cultivars exhibit improved biomass and essential oil yields and produce high concentrations of specific nepetalactone isomers, representing a significant step towards more scalable agricultural production. nih.gov Future work will likely focus on further metabolic engineering of both microbial and plant chassis to enhance flux through the biosynthetic pathway, improve enzyme efficiency, and ultimately create sustainable and scalable production platforms that can meet growing demand. nih.govmdpi.comyork.ac.uk
Advanced Mechanistic Insights into Bioactivity at Molecular and Receptor Levels
The dual activity of nepetalactone—attracting felines while repelling insects—is a subject of intense research to understand its molecular mechanisms. For insects, significant progress has been made in identifying the target receptor. Studies have shown that nepetalactone acts as an irritant to insects like mosquitoes and fruit flies by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. acs.orgsnexplores.org This receptor is a sensor for pain and other irritants in many animals. snexplores.org Experiments using genetically modified insects that lack the TRPA1 receptor confirmed its role; these insects showed no aversion to the compound, strongly suggesting that nepetalactone's repellent effect is mediated through TRPA1 activation. snexplores.org
In felines, the mechanism is more complex and involves the olfactory system and neurochemical pathways. When a cat inhales nepetalactone, the molecule binds to receptors in the nasal epithelium. compoundchem.com This interaction triggers a neuronal cascade, signaling the olfactory bulb and subsequently brain regions like the amygdala and hypothalamus, which are responsible for emotional and behavioral responses. compoundchem.com A key breakthrough was the discovery that nepetalactone exposure induces the secretion of β-endorphins. wikipedia.org These endogenous opioids then activate μ-opioid receptors, producing a euphoric effect similar to that of morphine. wikipedia.org This mechanism is strongly supported by findings that the effects of nepetalactone in cats can be blocked by the μ-opioid receptor antagonist, naloxone. wikipedia.org Future research will aim to precisely identify the specific olfactory receptors that bind nepetalactone and further explore the downstream signaling pathways in both felines and arthropods.
Exploration of Novel Biotechnological and Agrochemical Applications
The potent insect-repellent properties of cis-trans-nepetalactone position it as a promising candidate for new agrochemical and consumer products. nih.gov It has demonstrated significant repellency against a wide range of arthropods, including stable flies, cockroaches, and mosquitoes like Aedes aegypti, the vector for Zika and Dengue viruses. nih.govnih.govcymitquimica.com Notably, studies have shown that nepetalactone can be more effective than the widely used synthetic repellent DEET, particularly at lower concentrations and as a spatial repellent. snexplores.orgnih.govresearchgate.net
In the agrochemical sector, nepetalactone shows potential for livestock protection. The stable fly is a major pest in the cattle industry, and nepetalactone has been shown to be a powerful feeding and oviposition repellent against it. nih.gov Field trials using catnip oil formulations on cattle provided over 95% protection for up to six hours, highlighting a viable application in agriculture. nih.gov Furthermore, since many aphid species use nepetalactones as sex pheromones, there is an opportunity to develop species-specific pest management strategies, such as baiting or mating disruption. wikipedia.orgbris.ac.uk
From a biotechnological perspective, the elucidation of the unique nepetalactone biosynthetic pathway offers a blueprint for producing other valuable compounds. jic.ac.uk The discovery of an uncoupled activation-cyclization mechanism, involving separate enzymes for these two steps, is a novel finding in terpene biosynthesis. york.ac.ukjic.ac.uk This knowledge could be applied to engineer microbial systems for the efficient production of other complex plant-derived medicines, such as the anticancer agents vinblastine (B1199706) and vincristine, which may be synthesized through similar, yet-to-be-characterized pathways. york.ac.ukjic.ac.uk
| Application Area | Target Organism | Observed Effect | Reported Efficacy |
| Public Health | Mosquitoes (Aedes aegypti) | Contact and spatial repellency. nih.govresearchgate.net | More effective than DEET at lower concentrations; >95% repellency achieved. nih.gov |
| Agrochemical (Livestock) | Stable Flies (Stomoxys calcitrans) | Feeding and oviposition repellent. nih.gov | >95% protection on cattle for up to 6 hours; >96% feeding reduction in vitro. nih.gov |
| Agrochemical (Crop Protection) | Aphids | Functions as a sex pheromone. wikipedia.orgbris.ac.uk | Potential for use in monitoring, trapping, and mating disruption. |
| Biotechnology | Microbial Chassis (e.g., Yeast) | Template for producing other complex natural products. york.ac.ukjic.ac.uk | Research ongoing; could improve yields of high-value pharmaceuticals. york.ac.uk |
Q & A
Basic Research Questions
Q. How can researchers determine the purity and isomer ratio of cis-trans nepetalactone in synthetic or natural samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for quantifying isomer ratios. For example, HPLC purity >95% was confirmed for synthetic cis-trans nepetalactone using hexanes:ethyl acetate (9:1) solvent systems and UV/KMnO4 visualization . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve stereochemical differences by analyzing coupling constants and chemical shifts, as demonstrated in NIST reference data .
Q. What experimental protocols are used to synthesize cis-trans nepetalactone with high stereochemical fidelity?
- Methodological Answer : Stereoselective synthesis often employs enzymatic or catalytic cyclization of 8-oxogeranial derivatives. For instance, iridoid synthase (ISY) enzymes from Nepeta species catalyze cyclization but require downstream epimerization steps to achieve cis-trans configurations . Solvent systems (e.g., hexanes:ethyl acetate) and column chromatography are critical for isolating isomers, as shown in Fig. 4 of synthesis workflows .
Q. How can researchers distinguish cis-trans nepetalactone from other stereoisomers using spectroscopic techniques?
- Methodological Answer : Compare experimental spectra with NIST reference data (CAS 490-10-8), focusing on key mass fragments (e.g., m/z 166.0994) and -NMR signals (e.g., δ 5.3–5.7 ppm for olefinic protons). Computational tools like 3D structure viewers (e.g., Java-based Mol files) aid in visualizing stereochemistry .
Advanced Research Questions
Q. What experimental designs resolve contradictions in published data on nepetalactone isomer bioactivity?
- Methodological Answer : Controlled in vitro assays with purified isomers (e.g., >95% HPLC purity) are essential. For example, Nepeta cataria (cis-trans) vs. N. mussinii (trans-cis) bioactivity comparisons require transcriptomic analysis of ISY homologs and enzyme kinetics to identify stereochemical drivers . Reproducibility guidelines from NIH preclinical checklists (e.g., animal model standardization) mitigate variability .
Q. How do researchers analyze the stereochemical variation of nepetalactone isomers in plant tissues?
- Methodological Answer : Combine metabolomics (LC-MS/MS) with transcriptomics to correlate isomer profiles with ISY gene expression. For example, N. cataria predominantly produces cis-trans isomers due to post-cyclization epimerization, not ISY activity . Stable isotope labeling (e.g., -geraniol) can trace biosynthetic pathways .
Q. What strategies optimize the isolation of cis-trans nepetalactone from complex biological matrices?
- Methodological Answer : Use orthogonal purification methods: (1) Liquid-liquid extraction with ethyl acetate to remove lipids, (2) Size-exclusion chromatography to separate high-MW contaminants, and (3) Reverse-phase HPLC with C18 columns for isomer resolution . Purity validation via TLC (Rf = 0.30 in hexanes:ethyl acetate) is critical .
Q. How can researchers address inconsistencies in enzyme activity assays for nepetalactone biosynthesis?
- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and include negative controls (e.g., heat-denatured enzymes). For ISY homologs, kinetic parameters (Km, Vmax) should be measured using 8-oxogeranial substrates, as active-site residue variations in Nepeta ISYs impact catalytic efficiency .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships of nepetalactone isomers?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) are essential for distinguishing isomer-specific effects. Ensure compliance with Beilstein Journal guidelines for reporting statistical significance .
Q. How should researchers document synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
